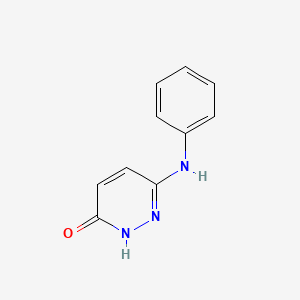
3-anilino-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications. The structure of this compound consists of a pyridazinone ring with an aniline group attached to it, making it a versatile scaffold for drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-1H-pyridazin-6-one can be achieved through various methods. One common approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-anilino-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones with different functional groups .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug discovery
Medicine: It has shown promise in the development of cardiovascular drugs, antidiabetic agents, and neuroprotective agents
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-anilino-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazinone inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: A heterocyclic compound with nitrogen atoms at positions 1 and 3 in a six-membered ring.
Pyrazine: A heterocyclic compound with nitrogen atoms at positions 1 and 4 in a six-membered ring
Uniqueness
3-anilino-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of an aniline group, which imparts distinct pharmacological properties. Its versatility as a synthetic building block and its diverse biological activities make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
3-anilino-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9N3O/c14-10-7-6-9(12-13-10)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) |
Clé InChI |
LKZKJUMPMLNXOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















